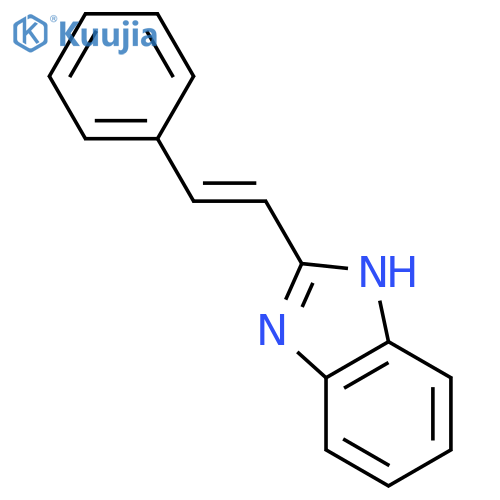

Cas no 1456-19-5 (2-(E)-2-Phenylvinyl-1H-benzimidazole)

2-(E)-2-Phenylvinyl-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazole,2-(2-phenylethenyl)-

- 2-(2-phenylethenyl)-1H-benzimidazole

- 2-(styryl)-benzimidazole

- 2-Cinnamoyl-essigsaeure

- 2-Cinnamoyloxyessigsaeure

- 2-cinnamyl-1H-benzimidazole

- 2-Propenoic acid, 3-phenyl-, carboxymethyl ester

- 2-styryl-1H-benzimidazole

- 2-styryl-1H-benzo[d]imidazole

- 2-styrylbenzimidazole

- AGN-PC-00M1SB

- CTK1F6815

- SureCN9240002

- Z46024761

- NSC52092

- SR-01000499042-1

- CHEMBL473721

- SMR000177136

- SCHEMBL537904

- 2-[(E)-2-phenylvinyl]-1H-benzimidazole

- MFCD00160018

- 2-[(E)-styryl]-1H-benzimidazole

- 1H-Benzimidazole, 2-(2-phenylethenyl)-

- F0783-0066

- BDBM85263

- Benzimidazole derivative, 4

- 58758-09-1

- BB 0219550

- 2-Styryl-1H-benzoimidazole

- SR-01000499042

- (E)-2-styryl-1H-benzimidazole

- 2-styryl-1H-1,3-benzimidazole

- 12H-517S

- 2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole

- 1456-19-5

- HMS2403B05

- AKOS000275128

- QQLPPRIZUPEKMV-ZHACJKMWSA-N

- CL-132115

- 2-[(E)-2-phenylethenyl]-1H-benzimidazole

- F15392

- (E)-2-styryl-1H-benzo[d]imidazole

- SCHEMBL537905

- 2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE

- MLS000551149

- NSC-52092

- 2-(E)-2-Phenylvinyl-1H-benzimidazole

-

- インチ: InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H,(H,16,17)/b11-10+

- InChIKey: QQLPPRIZUPEKMV-ZHACJKMWSA-N

- SMILES: C1(/C=C/C2NC3C=CC=CC=3N=2)C=CC=CC=1

計算された属性

- 精确分子量: 219.09233

- 同位素质量: 220.100048

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 0

- 重原子数量: 17

- 回転可能化学結合数: 2

- 複雑さ: 268

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 28.7

- XLogP3: 3.9

じっけんとくせい

- 密度みつど: 1.235

- Boiling Point: 446.3°C at 760 mmHg

- フラッシュポイント: 242.5°C

- Refractive Index: 1.768

- PSA: 25.78

- LogP: 3.73330

2-(E)-2-Phenylvinyl-1H-benzimidazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | E140350-250mg |

2-[(E)-2-Phenylvinyl]-1H-benzimidazole |

1456-19-5 | 250mg |

$ 220.00 | 2022-06-05 | ||

| A2B Chem LLC | AA63591-1g |

2-[(E)-2-Phenylethenyl]-1h-benzimidazole |

1456-19-5 | 95% | 1g |

$228.00 | 2024-04-20 | |

| TRC | E140350-500mg |

2-[(E)-2-Phenylvinyl]-1H-benzimidazole |

1456-19-5 | 500mg |

$ 365.00 | 2022-06-05 | ||

| A2B Chem LLC | AA63591-5g |

2-[(E)-2-Phenylethenyl]-1h-benzimidazole |

1456-19-5 | 95% | 5g |

$771.00 | 2024-04-20 |

2-(E)-2-Phenylvinyl-1H-benzimidazole 関連文献

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

2-(E)-2-Phenylvinyl-1H-benzimidazoleに関する追加情報

Introduction to 2-(E)-2-Phenylvinyl-1H-benzimidazole (CAS No. 1456-19-5) and Its Emerging Applications in Chemical Biology

2-(E)-2-Phenylvinyl-1H-benzimidazole, identified by the chemical abstracts service number 1456-19-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the benzimidazole family, which is well-documented for its broad spectrum of pharmacological effects, including antiviral, anticancer, and anti-inflammatory properties. The presence of a phenylvinyl group in its molecular structure introduces additional functional flexibility, making it a promising candidate for further exploration in drug discovery and material science.

The benzimidazole core of 2-(E)-2-Phenylvinyl-1H-benzimidazole is characterized by a fused ring system consisting of a benzene ring and an imidazole ring. This structural motif is known to exhibit strong binding interactions with biological targets, particularly proteins and nucleic acids. The phenylvinyl substituent, on the other hand, enhances the compound's ability to interact with various enzymes and receptors, thereby expanding its potential therapeutic applications. Recent studies have highlighted the compound's role in modulating signaling pathways associated with cellular proliferation and apoptosis, making it an attractive scaffold for developing novel therapeutic agents.

In recent years, 2-(E)-2-Phenylvinyl-1H-benzimidazole has been extensively studied for its potential applications in oncology. Research has demonstrated that this compound can inhibit the activity of specific kinases involved in cancer cell proliferation. For instance, studies have shown that it can block the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Additionally, its ability to interact with transcription factors has been explored as a means to disrupt oncogenic signaling pathways. These findings suggest that 2-(E)-2-Phenylvinyl-1H-benzimidazole may serve as a lead compound for developing targeted therapies against various types of cancer.

Beyond its oncological applications, 2-(E)-2-Phenylvinyl-1H-benzimidazole has also shown promise in the treatment of infectious diseases. Preliminary research indicates that it can exhibit antiviral properties by interfering with viral replication mechanisms. The compound's ability to disrupt viral protein synthesis or inhibit viral enzyme activity makes it a valuable candidate for further investigation. Moreover, its structural features allow for modifications that could enhance its bioavailability and reduce toxicity, making it a potential candidate for clinical development.

The synthesis of 2-(E)-2-Phenylvinyl-1H-benzimidazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between phenylacetylene derivatives and appropriate benzimidazole precursors. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales. These advancements have facilitated further exploration of its biological activities and potential therapeutic applications.

One of the most compelling aspects of 2-(E)-2-Phenylvinyl-1H-benzimidazole is its versatility as a chemical scaffold. Researchers have demonstrated that minor modifications to its structure can significantly alter its biological activity. For example, introducing halogen atoms or other functional groups can enhance its binding affinity to specific targets or modify its metabolic stability. This flexibility makes it an ideal candidate for structure-based drug design, where computational modeling is used to predict how changes in the molecular structure will affect its biological activity.

The pharmacokinetic properties of 2-(E)-2-Phenylvinyl-1H-benzimidazole are also of great interest. Studies have shown that it exhibits good solubility in both water and organic solvents, which is advantageous for formulating drug products. Additionally, preliminary toxicology studies suggest that it has a favorable safety profile at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects.

In conclusion, 2-(E)-2-Phenylvinyl-1H-benzimidazole (CAS No. 1456-19-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive scaffold for developing novel drugs targeting various diseases, including cancer and infectious diseases. Continued research into its synthesis, biological activities, and pharmacokinetic properties will further elucidate its potential as a therapeutic agent.

1456-19-5 (2-(E)-2-Phenylvinyl-1H-benzimidazole) Related Products

- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)

- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)

- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)

- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)

- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)

- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)

- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)

- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)

- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)